molecular formula C17H10O B185303 11H-benzo[b]fluoren-11-one CAS No. 3074-03-1

11H-benzo[b]fluoren-11-one

Cat. No.: B185303
CAS No.: 3074-03-1
M. Wt: 230.26 g/mol
InChI Key: MLMNDNOSVOKYMT-UHFFFAOYSA-N
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Description

11H-benzo[b]fluoren-11-one: is an organic compound with the molecular formula C₁₇H₁₀O and a molecular weight of 230.2607 g/mol It is a polycyclic aromatic ketone, characterized by a fused ring structure that includes a benzene ring and a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-benzo[b]fluoren-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of fluorene derivatives, followed by oxidative cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 11H-benzo[b]fluoren-11-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can yield corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation. Reagents such as bromine (Br₂) or alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄) for halogenation.

Major Products Formed:

Scientific Research Applications

Chemistry: 11H-benzo[b]fluoren-11-one is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: Research has explored the potential biological activities of this compound derivatives, including their use as anticancer agents and enzyme inhibitors. The compound’s ability to interact with biological macromolecules is of significant interest.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its photophysical properties make it suitable for optoelectronic applications .

Comparison with Similar Compounds

  • 11H-benzo[a]fluoren-11-one
  • 9-fluorenone
  • Anthraquinone
  • Indeno[1,2-b]fluorene-6,12-dione

Comparison: 11H-benzo[b]fluoren-11-one is unique due to its specific ring structure and the position of the ketone group. Compared to 9-fluorenone, it has an additional benzene ring, which influences its chemical reactivity and photophysical properties. Anthraquinone and indeno[1,2-b]fluorene-6,12-dione have different ring structures and functional groups, leading to distinct chemical behaviors and applications .

Properties

IUPAC Name

benzo[b]fluoren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMNDNOSVOKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184760
Record name 11H-Benzo(b)fluoren-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3074-03-1
Record name Benzo[b]fluoren-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3074-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11H-Benzo(b)fluoren-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3074-03-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11H-Benzo(b)fluoren-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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